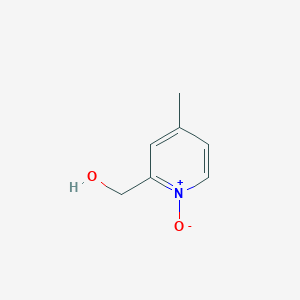
2-Pyridinemethanol,4-methyl-,1-oxide(6CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinemethanol,4-methyl-,1-oxide(6CI) is a chemical compound with the molecular formula C7H9NO2 It is a derivative of pyridine, where the hydroxymethyl group is attached to the second position and a methyl group is attached to the fourth position, with an additional oxygen atom bonded to the nitrogen atom, forming an N-oxide
Preparation Methods
The synthesis of 2-Pyridinemethanol,4-methyl-,1-oxide(6CI) typically involves the oxidation of 2-pyridinemethanol,4-methyl-. One common method is the use of hydrogen peroxide (H2O2) as the oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide.
Industrial production methods may involve similar oxidation processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The choice of oxidizing agents and catalysts can vary depending on the desired purity and scale of production.
Chemical Reactions Analysis
2-Pyridinemethanol,4-methyl-,1-oxide(6CI) undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Substitution: The hydroxymethyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or halides for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-Pyridinemethanol,4-methyl-,1-oxide(6CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Pyridinemethanol,4-methyl-,1-oxide(6CI) involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include metabolic processes where the compound is either metabolized or acts as an inhibitor or activator of specific enzymes.
Comparison with Similar Compounds
Similar compounds to 2-Pyridinemethanol,4-methyl-,1-oxide(6CI) include other pyridine N-oxides such as:
- 2-Pyridinemethanol,1-oxide
- 4-Methylpyridine N-oxide
- 2-Hydroxymethylpyridine
What sets 2-Pyridinemethanol,4-methyl-,1-oxide(6CI) apart is the presence of both the hydroxymethyl and methyl groups, which can influence its reactivity and interactions compared to other pyridine N-oxides.
Properties
IUPAC Name |
(4-methyl-1-oxidopyridin-1-ium-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-6-2-3-8(10)7(4-6)5-9/h2-4,9H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLKFEIROIPPCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+](C=C1)[O-])CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102074-61-3 |
Source


|
| Record name | 2-Pyridinemethanol, 4-methyl-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102074-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one](/img/structure/B1167896.png)
![5-(2-phenoxyethyl)-5H-indolo[2,3-b]quinoxaline](/img/structure/B1167904.png)
